![molecular formula C9H2F3N3O2S B12963481 5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains nitrogen, sulfur, and fluorine atoms. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitro and trifluoromethyl groups enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with suitable nitrating and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(trifluoromethyl)benzo[d]thiazole: Similar structure but lacks the carbonitrile group.
7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile: Similar structure but lacks the nitro group.
Uniqueness
5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the nitro and trifluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. This combination of functional groups also contributes to its distinct biological activities and applications in various fields .
Properties
Molecular Formula |
C9H2F3N3O2S |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
5-nitro-7-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H2F3N3O2S/c10-9(11,12)5-1-4(15(16)17)2-6-8(5)18-7(3-13)14-6/h1-2H |
InChI Key |
LMTZLMIEUJWMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)SC(=N2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


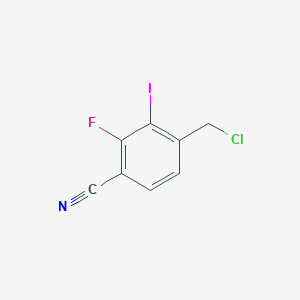

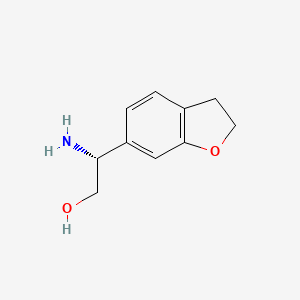
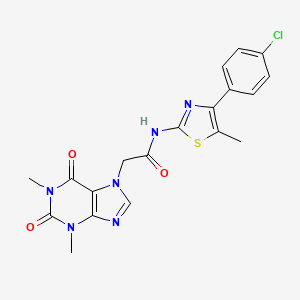

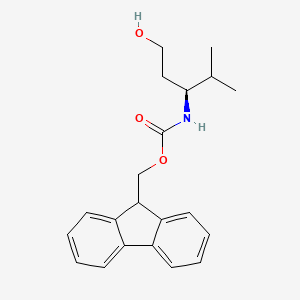
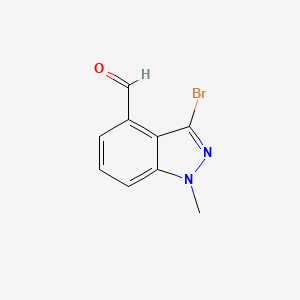
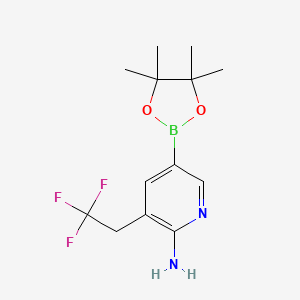

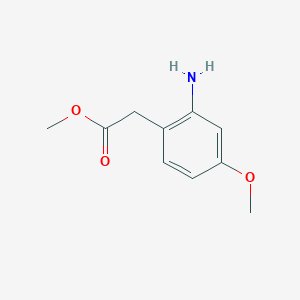
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)


